molecular formula C10H13NO3 B1447472 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide CAS No. 1052106-90-7

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide

Cat. No. B1447472
M. Wt: 195.21 g/mol
InChI Key: AVUGVIYDXCZXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide, commonly known as HMDMBA, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a structural analog of the naturally occurring compound 5-hydroxytryptamine (5-HT), which is known to be involved in the regulation of various physiological processes. HMDMBA has been investigated for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to act as an inhibitor of certain enzymes and receptors.

Scientific Research Applications

HMDMBA has been studied in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, HMDMBA has been studied for its ability to modulate the activity of various enzymes, receptors, and transporters. In pharmacology, HMDMBA has been studied for its potential to act as an inhibitor of certain enzymes and receptors. In neuroscience, HMDMBA has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.

Mechanism Of Action

The mechanism of action of HMDMBA is not fully understood. However, it is believed that HMDMBA acts as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A and as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A. It is also believed that HMDMBA may act as an inhibitor of the enzyme monoamine oxidase A (MAO-A).

Biochemical And Physiological Effects

The biochemical and physiological effects of HMDMBA are not fully understood. However, it is believed that HMDMBA may act as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, which may lead to increased levels of serotonin in the brain. It is also believed that HMDMBA may act as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A, which may lead to decreased levels of serotonin in the brain. Additionally, HMDMBA may act as an inhibitor of the enzyme MAO-A, which may lead to increased levels of dopamine in the brain.

Advantages And Limitations For Lab Experiments

The use of HMDMBA in laboratory experiments has several advantages. For example, HMDMBA is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, HMDMBA is non-toxic and has low bioavailability, which makes it suitable for use in laboratory experiments.
However, there are also several limitations to the use of HMDMBA in laboratory experiments. For example, HMDMBA is not water-soluble, which can limit its use in certain experiments. Additionally, HMDMBA is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential future directions for HMDMBA research include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential of HMDMBA as an inhibitor of certain enzymes and receptors. Additionally, further research could be conducted to investigate the potential of HMDMBA as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, as well as its potential to modulate the activity of various neurotransmitters. Finally, further research could be conducted to investigate the potential of HMDMBA as a tool for studying the molecular mechanisms of various diseases.

properties

IUPAC Name

5-hydroxy-2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)8-6-7(12)4-5-9(8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUGVIYDXCZXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methoxy-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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